1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid is an organic compound that features a trifluoroethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid typically involves the introduction of the trifluoroethyl group to the imidazole ring. One common method involves the reaction of imidazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors influenced by the trifluoroethyl group.
Materials Science: It is used in the development of advanced materials with unique properties, such as increased stability or specific reactivity.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated groups on biological systems and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets through the trifluoroethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the target .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: This compound shares the trifluoroethyl group and is used as a solvent and reagent in organic synthesis.
Trifluoroacetic acid: Another fluorinated compound with similar properties, used in various chemical reactions.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both the imidazole ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specific applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-10-4(11)5(12)13/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDUGLKKHCJCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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